molecular formula C23H26N4O3S B2615821 4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 904829-07-8

4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2615821
CAS No.: 904829-07-8
M. Wt: 438.55
InChI Key: HCCLWINFIXPYRI-UHFFFAOYSA-N
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Description

4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonamide group, which is known for its role in many biologically active molecules.

Preparation Methods

The synthesis of 4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide typically involves multiple steps, including the formation of the sulfonamide bond and the introduction of the pyridazinyl and pyrrolidinyl groups. Common synthetic routes may involve:

    Formation of the sulfonamide bond: This can be achieved by reacting a sulfonyl chloride with an amine under basic conditions.

    Introduction of the pyridazinyl group: This step may involve a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the pyridazinyl moiety to the phenyl ring.

    Addition of the pyrrolidinyl group: This can be done through nucleophilic substitution or other suitable reactions to introduce the pyrrolidinyl group onto the pyridazinyl ring.

Industrial production methods would likely optimize these steps for scalability, using efficient catalysts and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions, such as using lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a drug candidate, particularly due to the presence of the sulfonamide group, which is common in many pharmaceuticals.

    Biological Studies: It may be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.

    Materials Science: The compound could be investigated for its properties as a building block in the synthesis of advanced materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity or modulating its function. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-2,5-dimethyl-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide include other sulfonamides and pyridazinyl derivatives. These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

4-methoxy-2,5-dimethyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-16-14-22(17(2)13-21(16)30-3)31(28,29)26-19-8-6-7-18(15-19)20-9-10-23(25-24-20)27-11-4-5-12-27/h6-10,13-15,26H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCLWINFIXPYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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